Product packaging for 3-(4-Chlorobenzyl)benzo[d]isoxazol-6-ol(Cat. No.:CAS No. 1007635-35-9)

3-(4-Chlorobenzyl)benzo[d]isoxazol-6-ol

Cat. No.: B2404027
CAS No.: 1007635-35-9
M. Wt: 259.69
InChI Key: WQSAXQKHILTNJJ-UHFFFAOYSA-N
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Description

3-(4-Chlorobenzyl)benzo[d]isoxazol-6-ol is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This small molecule features a benzo[d]isoxazole core, a privileged scaffold known to exhibit a wide spectrum of biological activities . The structure incorporates a 4-chlorobenzyl group at the 3-position, a modification often explored to modulate the compound's electronic properties, lipophilicity, and binding affinity to biological targets. Compounds based on the benzo[d]isoxazole structure have been investigated for various therapeutic applications. The isoxazole ring is a common feature in molecules studied for their anticancer properties, with derivatives known to act through mechanisms such as protein kinase inhibition . Furthermore, structurally similar analogs, such as 4-(6-hydroxy-benzo[d]isoxazol-3-yl)benzene-1,3-diol, have been identified as ligands for the Estrogen Receptor Beta (ERβ), suggesting potential research applications in hormone-related pathways . The specific biological profile of this compound requires further investigation by qualified researchers. Research Applications: • As a key intermediate in the synthesis of more complex heterocyclic compounds. • For use in in vitro binding assays to identify and characterize potential biological targets. • As a scaffold in structure-activity relationship (SAR) studies to develop novel therapeutic agents. This product is intended for research purposes only. It is not for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10ClNO2 B2404027 3-(4-Chlorobenzyl)benzo[d]isoxazol-6-ol CAS No. 1007635-35-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-1,2-benzoxazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO2/c15-10-3-1-9(2-4-10)7-13-12-6-5-11(17)8-14(12)18-16-13/h1-6,8,17H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQSAXQKHILTNJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=NOC3=C2C=CC(=C3)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structure Activity Relationship Sar Studies of 3 4 Chlorobenzyl Benzo D Isoxazol 6 Ol and Its Analogs

Impact of Substituents on the Benzisoxazole Core

The substitution pattern on the fused benzene (B151609) ring of the benzisoxazole core is a critical determinant of the molecule's biological activity and potency. Modifications at this part of the scaffold can significantly influence the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its pharmacokinetic and pharmacodynamic behavior.

The introduction of halogen atoms to the benzisoxazole ring has been shown to be a pivotal strategy in modulating the pharmacological profile of these compounds. Halogenation can alter drug disposition, including distribution, clearance, and metabolism. nih.gov

For instance, studies on 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives revealed that the introduction of a halogen atom at the C-5 position of the benzisoxazole ring led to a marked increase in anticonvulsant activity. nih.govnih.gov However, this modification was also associated with an increase in neurotoxicity. nih.govnih.gov This suggests that while halogenation at this position enhances the desired biological effect, it may also augment undesirable side effects.

In the context of antimicrobial activity, the presence of electron-withdrawing groups, such as chlorine and bromine, on the phenyl ring of isoxazole (B147169) derivatives has been found to enhance their antibacterial efficacy. ijpca.org This indicates that the electronic effects of halogens are a key factor in their mechanism of action against microbial targets.

The table below summarizes the effect of halogenation on the anticonvulsant activity of some benzisoxazole derivatives.

CompoundSubstituent at C-5Anticonvulsant ActivityNeurotoxicity
3-(Sulfamoylmethyl)-1,2-benzisoxazoleHBaselineBaseline
5-Halo-3-(sulfamoylmethyl)-1,2-benzisoxazoleHalogen (e.g., Cl, F)IncreasedIncreased

This table is illustrative and based on findings that halogenation at the C-5 position increases activity and neurotoxicity. nih.govnih.gov

The presence and position of hydroxyl (-OH) groups on the benzisoxazole core can significantly impact the biological activity, often by providing a key interaction point for binding to target proteins through hydrogen bonding.

The parent compound of this article, 3-(4-Chlorobenzyl)benzo[d]isoxazol-6-ol, features a hydroxyl group at the C-6 position. While specific SAR studies on this exact compound are limited in the provided context, the importance of hydroxyl groups on the benzisoxazole ring has been demonstrated in related analogs. For example, the compound 3-[2-(4-hydroxy-phenyl)-ethyl]-benzo[d]isoxazole-4,6-diol, which possesses hydroxyl groups at both the C-4 and C-6 positions, has been synthesized and shown to exhibit antitumor activity. scirp.orgscirp.org In one study, this diol compound demonstrated better antitumor activity against the A549 lung cancer cell line than the standard drug docetaxel. scirp.org

Another related compound, 3-(6-Hydroxy-naphthalen-2-yl)-benzo[d]isoxazol-6-ol, also features the C-6 hydroxyl group and is noted for its biological activities. drugbank.comnih.gov The recurring presence of the C-6 hydroxyl group in biologically active benzisoxazole derivatives suggests its importance as a pharmacophoric feature, likely involved in crucial hydrogen bond donor/acceptor interactions with the biological target. The antioxidant potential of compounds is also often enhanced by the presence of hydroxyl groups on an aromatic ring. nih.gov

The benzyl (B1604629) group at the 3-position of the benzisoxazole ring serves as a key structural element, and substitutions on its phenyl ring can fine-tune the pharmacological activity. The 4-chloro substituent in this compound is a prime example of such a modification.

Furthermore, broader studies on other heterocyclic scaffolds, such as benzodiazepines, have shown that substituting an aromatic ring with electron-withdrawing and lipophilic atoms like halogens (e.g., chloro, fluoro) or a nitro group can lead to potent anticonvulsant activity. chemisgroup.us This suggests that the 4-chloro substituent on the benzyl moiety of this compound likely plays a significant role in its biological profile.

The table below illustrates how different substituents on an aromatic ring can affect anticonvulsant activity in a related class of compounds.

Aromatic Ring SubstituentGeneral Effect on Anticonvulsant Activity
ChloroPotent Activity
FluoroPotent Activity
NitroPotent Activity
BromoLess Potent than Chloro/Fluoro

This table is based on general findings from related heterocyclic compounds and illustrates the potential impact of substituents on the benzyl moiety. chemisgroup.us

Importance of the Isoxazole Ring for Pharmacological Activity

The isoxazole ring, fused with a benzene ring to form the benzisoxazole core, is not merely a structural linker but is fundamental to the biological activity of these compounds. ijpca.org The isoxazole nucleus is an essential pharmacophore found in numerous drugs with diverse therapeutic applications, including the antirheumatic drug leflunomide (B1674699) and the COX-2 inhibitor valdecoxib. ijpca.org

This five-membered heterocyclic ring, containing adjacent oxygen and nitrogen atoms, confers specific physicochemical properties to the molecule, such as a particular geometry and electronic distribution, which are vital for molecular recognition by biological targets. nih.gov The isoxazole ring system is a versatile scaffold that contributes to a wide spectrum of pharmacological actions, including analgesic, anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties. ijpca.orgnih.gov Its presence is a defining feature that enables these molecules to interact effectively with various enzymes and receptors, leading to their observed therapeutic effects. ontosight.ai

Conformational Flexibility and Rotatable Bonds in Activity

The conformational flexibility of a molecule is a critical factor that influences its ability to adapt its shape to fit into a biological target's binding site. For this compound, a key feature contributing to its flexibility is the single bond connecting the methylene (B1212753) group of the benzyl moiety to the C-3 position of the benzisoxazole ring. This rotatable bond allows the benzyl and benzisoxazole ring systems to adopt various spatial orientations relative to each other.

This flexibility can be crucial for biological activity, as it enables the molecule to overcome potential steric hindrances and achieve an optimal conformation for binding, a process often described by the "induced-fit" model. nih.gov The ability of the molecule to adopt a specific, low-energy conformation that is complementary to the target's binding pocket is often a prerequisite for potent biological activity. chemrxiv.org The impact of molecular flexibility has been noted as a more significant factor in drug design than is often assumed, influencing the molecule's ability to form a stable complex with its target. nih.gov Therefore, the conformational freedom afforded by the rotatable bond in this compound is an important aspect of its structure-activity relationship.

Key Pharmacophoric Features for Specific Biological Target Interactions

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound and its analogs, several key pharmacophoric features can be identified based on their diverse biological activities.

The Benzisoxazole Scaffold: This fused ring system acts as a rigid core, correctly positioning the other functional groups for interaction with the target. It is considered a fundamental pharmacophoric element for a range of activities. nih.gov

The C-6 Hydroxyl Group: This group can act as a potent hydrogen bond donor and/or acceptor, which is a crucial interaction for binding to many biological targets, such as enzyme active sites. Its presence is noted in analogs with antitumor activity. scirp.orgscirp.org

The 4-Chlorobenzyl Moiety: This feature contributes to the molecule's lipophilicity and can engage in hydrophobic and van der Waals interactions within the binding pocket. The chlorine atom, as an electron-withdrawing group, also modulates the electronic character of the phenyl ring, which can be important for π-π stacking or other electronic interactions.

Halogen at C-5: For anticonvulsant activity, a halogen atom at the C-5 position of the benzisoxazole ring appears to be a key pharmacophoric feature, significantly enhancing potency. nih.govnih.gov

These features collectively define the pharmacophore for this class of compounds and provide a roadmap for the design of new analogs with potentially improved potency and selectivity for specific biological targets.

Analytical Methodologies for Characterization and Preclinical Quantification of 3 4 Chlorobenzyl Benzo D Isoxazol 6 Ol

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental for confirming the chemical structure of a newly synthesized compound. These techniques provide detailed information about the molecular framework, functional groups, and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules.

¹H-NMR Spectroscopy: This technique would be used to identify the number of different types of protons, their electronic environments, and their proximity to other protons. For 3-(4-Chlorobenzyl)benzo[d]isoxazol-6-ol, one would expect to observe distinct signals for the aromatic protons on both the benzisoxazole and the chlorobenzyl moieties, a characteristic signal for the benzylic methylene (B1212753) (-CH₂-) protons, and a signal for the hydroxyl (-OH) proton. The splitting patterns (singlets, doublets, triplets, etc.) and coupling constants (J-values) would provide information about the substitution patterns on the aromatic rings.

¹³C-NMR Spectroscopy: This method provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of these signals would indicate the type of carbon (e.g., aromatic, aliphatic, attached to a heteroatom). For instance, the carbon atoms of the benzisoxazole ring system, the chlorobenzyl group, and the benzylic carbon would all resonate at characteristic frequencies.

Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shift Ranges for this compound

Functional Group ¹H-NMR Predicted Chemical Shift (ppm) ¹³C-NMR Predicted Chemical Shift (ppm)
Aromatic Protons (Benzisoxazole)6.5 - 8.0110 - 160
Aromatic Protons (Chlorobenzyl)7.0 - 7.5125 - 140
Benzylic Protons (-CH₂-)4.0 - 5.030 - 50
Hydroxyl Proton (-OH)5.0 - 10.0 (variable)-

Note: These are generalized predicted ranges and actual values can vary based on the solvent and other experimental conditions.

Mass Spectrometry (MS, HRMS, LC/MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.

Mass Spectrometry (MS): This would be used to determine the molecular weight of this compound. The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the mass of the compound. Fragmentation patterns, which result from the breakdown of the molecular ion, can provide further structural information.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate measurement of the molecular mass, allowing for the determination of the elemental composition and confirmation of the molecular formula.

Liquid Chromatography-Mass Spectrometry (LC/MS): This hyphenated technique combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. It is particularly useful for analyzing complex mixtures and for quantifying the compound in biological matrices during preclinical studies.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group, C-H stretches of the aromatic and benzylic groups, C=N and C=C stretching vibrations of the benzisoxazole and aromatic rings, and the C-Cl stretch of the chlorobenzyl group.

Table 2: Expected IR Absorption Bands for this compound

Functional Group Expected Absorption Range (cm⁻¹)
O-H Stretch (hydroxyl)3200 - 3600 (broad)
C-H Stretch (aromatic)3000 - 3100
C-H Stretch (aliphatic -CH₂-)2850 - 2960
C=N Stretch (isoxazole)1620 - 1680
C=C Stretch (aromatic)1450 - 1600
C-O Stretch (hydroxyl)1000 - 1260
C-Cl Stretch600 - 800

Chromatographic Separation and Quantification in Research Samples

Chromatographic techniques are essential for separating the compound of interest from impurities and for its quantification in various samples.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of a synthesized compound and for quantifying it in research samples. A typical HPLC method for a compound like this compound would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile or methanol. Detection would likely be performed using a UV detector, set to a wavelength where the compound exhibits maximum absorbance. The retention time of the compound would be a characteristic parameter under specific chromatographic conditions, and the peak area would be proportional to its concentration, allowing for accurate quantification.

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful separation technique, but its applicability to this compound would depend on the compound's volatility and thermal stability. For non-volatile or thermally labile compounds, derivatization might be necessary to increase their volatility. If suitable, GC coupled with a mass spectrometer (GC/MS) can provide both separation and structural information, making it a valuable tool for identification and quantification.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a versatile and rapid method for the qualitative analysis of this compound. It is particularly useful for monitoring reaction progress, identifying compounds in a mixture, and determining the purity of a substance. The separation on a TLC plate is based on the differential partitioning of the analyte between a stationary phase (typically silica gel) and a mobile phase.

For isoxazole (B147169) and benzisoxazole derivatives, a variety of TLC systems have been reported, which can be adapted for the analysis of this compound. The choice of stationary and mobile phases is critical for achieving optimal separation. Precoated silica gel 60 F254 plates are commonly used as the stationary phase. pnrjournal.com The selection of the mobile phase, a solvent or a mixture of solvents, depends on the polarity of the compounds to be separated.

Visualization of the separated spots on the TLC plate can be achieved under UV light (typically at 254 nm), especially for aromatic compounds like benzisoxazoles which can quench fluorescence. researchgate.net Alternatively, various staining reagents can be employed. Iodine vapor is a common universal reagent that can visualize many organic compounds. researchgate.net Specific reagents that react with certain functional groups can also be used for more selective detection.

Below is a table summarizing TLC conditions used for the analysis of various isoxazole derivatives, which could serve as a starting point for developing a method for this compound.

Compound TypeStationary PhaseMobile PhaseVisualizationReference
Isoxazole AnaloguesSilica gel 60 F254n-hexane: ethyl acetate (5:5)UV chamber pnrjournal.com
Substituted IsoxazolesSilica gelEthyl acetate:hexane (7:3 v/v)UV lamp nih.gov
Benzimidazole (B57391) DerivativesSilica gelChloroform: Methanol (9:1)Iodine/UV lamp
Benzodiazepine DerivativesSilica gel G UV254CHCl₃: CH₃OH (97:3)UV light forensics.org.my

This table is interactive. Users can sort the data by clicking on the column headers.

Other Analytical Approaches (e.g., Capillary Electrophoresis, Spectrophotometry)

Beyond chromatographic methods, other analytical techniques can provide valuable information for the characterization and quantification of this compound.

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an applied electric field. This method is known for its high efficiency, short analysis time, and minimal sample and solvent consumption. For compounds that can be ionized, such as the phenolic this compound, CE can be a powerful tool for purity determination and quantification. The separation is influenced by factors such as the pH and composition of the background electrolyte, the applied voltage, and the capillary temperature. While specific applications for this exact compound are not documented, CE has been used for the identification and quantification of natural isoxazolinone compounds. researchgate.net

Spectrophotometry , particularly UV-Visible spectrophotometry, is a straightforward and widely accessible technique for the quantification of compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. The benzisoxazole ring system, being an aromatic heterocycle, is expected to exhibit characteristic UV absorbance. researchgate.net This property can be exploited to determine the concentration of this compound in solution using the Beer-Lambert law. A full UV-Vis spectrum can also serve as a preliminary identification tool. The binding analysis of newly synthesized benzisoxazole derivatives with human serum albumin has been studied using fluorescence spectroscopy, a related spectrophotometric technique. researchgate.net

The following table provides a summary of these alternative analytical approaches and their potential applications for this compound.

Analytical TechniquePrinciplePotential ApplicationKey Parameters
Capillary ElectrophoresisSeparation based on electrophoretic mobilityPurity assessment, QuantificationBackground electrolyte (pH, composition), Voltage, Temperature
UV-Visible SpectrophotometryMeasurement of light absorbance by the analyteQuantification, Preliminary identificationWavelength of maximum absorbance (λmax), Molar absorptivity
Fluorescence SpectroscopyMeasurement of emitted light after excitationBinding studies, Quantification (if fluorescent)Excitation and emission wavelengths, Quantum yield

This table is interactive. Users can sort the data by clicking on the column headers.

Future Research Directions and Preclinical Therapeutic Potential of 3 4 Chlorobenzyl Benzo D Isoxazol 6 Ol

Exploration of Novel Synthetic Pathways and Analog Design for Enhanced Biological Activity

Currently, there is a lack of published, detailed synthetic routes specifically for 3-(4-Chlorobenzyl)benzo[d]isoxazol-6-ol. Future research should focus on developing and optimizing synthetic pathways to produce this compound in sufficient purity and yield for biological screening. A potential starting point could be the adaptation of known methods for the synthesis of other 3-substituted benzo[d]isoxazoles.

Once a reliable synthetic route is established, the design and synthesis of a library of analogs would be a critical next step. This would involve systematic structural modifications to probe the structure-activity relationship (SAR). Key areas for modification could include:

Substitution on the Benzyl (B1604629) Ring: Exploring a variety of substituents at different positions on the 4-chlorobenzyl moiety to investigate the impact of electronic and steric effects on biological activity.

Modification of the Benzo[d]isoxazole Core: Introducing substituents on the benzene (B151609) ring of the benzo[d]isoxazole scaffold to modulate physicochemical properties such as solubility and metabolic stability.

Alteration of the Linker: Varying the length and nature of the benzyl linker connecting the two aromatic systems.

These analogs would then be subjected to biological screening to identify compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.

In-depth Mechanistic Studies at the Molecular and Cellular Levels

A fundamental area for future investigation is the elucidation of the mechanism of action of this compound. Should initial screenings reveal any significant biological activity, in-depth mechanistic studies at both the molecular and cellular levels would be imperative. These studies would aim to identify the specific protein targets and cellular pathways modulated by the compound. Techniques such as thermal shift assays, affinity chromatography, and computational target prediction could be employed to identify direct binding partners. Subsequent cellular assays would then be necessary to validate these targets and understand the downstream functional consequences of target engagement.

Identification of Additional Preclinical Biological Targets

The benzisoxazole scaffold is known to be a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. nih.gov Therefore, it is plausible that this compound and its analogs could interact with multiple biological targets. A broad-based screening approach against a panel of receptors, enzymes, and ion channels could uncover novel and unexpected therapeutic opportunities. This unbiased approach could reveal potential applications in areas beyond any initially identified activity, expanding the preclinical therapeutic potential of this chemical series.

Development of Advanced Preclinical Models for Efficacy Evaluation

Following the identification of a promising biological activity and mechanism of action, the development and utilization of relevant preclinical models will be essential to evaluate the in vivo efficacy of this compound. The choice of preclinical model will be dictated by the specific therapeutic area of interest. For instance, if the compound shows anticancer properties, xenograft and patient-derived xenograft (PDX) models in mice would be appropriate. semanticscholar.org For potential neuroleptic activity, established behavioral models in rodents would be necessary. These in vivo studies are critical for assessing the compound's therapeutic potential in a complex biological system and for establishing a preliminary understanding of its pharmacokinetic and pharmacodynamic properties.

Application of Chemoinformatics and Artificial Intelligence in Drug Discovery and Design

Modern drug discovery heavily relies on computational tools to accelerate the identification and optimization of lead compounds. Chemoinformatics and artificial intelligence (AI) can play a pivotal role in the future development of this compound. Predictive models can be built based on the data generated from the screening of an initial analog library. These models can then be used to:

Predict the biological activity of virtual compounds, prioritizing the synthesis of the most promising candidates.

Estimate ADME (absorption, distribution, metabolism, and excretion) properties to guide the design of compounds with favorable drug-like characteristics.

Identify potential off-target effects, helping to mitigate safety concerns early in the discovery process.

By integrating computational approaches with traditional medicinal chemistry, the discovery and design process for novel therapeutics based on the this compound scaffold can be made more efficient and cost-effective.

Potential for Combination Studies with Existing Preclinical Agents

Once a clear biological effect and mechanism of action have been established for this compound, exploring its potential in combination with existing preclinical agents could be a valuable strategy. Combination therapies are a cornerstone of modern medicine, often leading to enhanced efficacy and reduced potential for the development of resistance. Depending on the therapeutic area, this compound could be tested in combination with standard-of-care agents in relevant preclinical models to assess for synergistic or additive effects. Such studies could significantly enhance the therapeutic potential and clinical applicability of this novel chemical entity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(4-Chlorobenzyl)benzo[d]isoxazol-6-ol, and how can reaction yields be improved?

  • Methodological Answer : The synthesis typically involves coupling a chlorobenzyl moiety to a benzoisoxazole scaffold. Key steps include protecting the hydroxyl group at position 6 to prevent undesired side reactions during alkylation. Yields can be enhanced by optimizing reaction parameters such as temperature (e.g., 60–80°C for nucleophilic substitution) and solvent polarity (e.g., DMF for improved solubility). Post-synthesis deprotection using acidic conditions (e.g., HCl/MeOH) requires careful monitoring via TLC or HPLC to avoid over-degradation .

Q. How can impurities arising during synthesis be identified and quantified?

  • Methodological Answer : Impurities, such as positional isomers or unreacted intermediates, can be characterized using reversed-phase HPLC with UV detection (λ = 254 nm) and compared against reference standards (e.g., EP impurity guidelines). Mass spectrometry (LC-MS) is critical for structural elucidation, particularly for distinguishing regioisomers like 3-(4-Chlorobenzylidene) derivatives .

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential:

  • ¹H NMR : Look for aromatic protons in the benzoisoxazole ring (δ 6.8–7.5 ppm) and the chlorobenzyl methylene group (δ 4.5–5.0 ppm).
  • ¹³C NMR : Confirm the presence of the isoxazole oxygen (C=O at δ 160–165 ppm) and the chlorobenzyl carbon (C-Cl at δ 45–50 ppm).
  • IR Spectroscopy : Verify O-H stretching (broad peak ~3200 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) .

Advanced Research Questions

Q. How can the puckering conformation of the benzoisoxazole ring influence biological activity?

  • Methodological Answer : The Cremer-Pople puckering parameters (e.g., amplitude qq, phase angle ϕ\phi) should be calculated using crystallographic data to quantify non-planarity. Software like Mercury CSD can visualize ring puckering and correlate it with steric effects in binding pockets. For example, a flattened ring may enhance π-π stacking with target proteins, as seen in sodium channel blockers .

Q. What strategies are recommended for analyzing intermolecular interactions in the crystal lattice of this compound?

  • Methodological Answer : Use Mercury CSD 2.0’s Materials Module to map hydrogen bonds (e.g., O-H···N/O interactions) and halogen bonding (C-Cl···π). Hirshfeld surface analysis can quantify interaction contributions (e.g., %Cl···H contacts). Packing similarity algorithms in Mercury help compare lattice motifs with related anticonvulsants to infer stability trends .

Q. How can in vitro assays elucidate the sodium channel blocking mechanism of this compound?

  • Methodological Answer : Perform whole-cell patch-clamp experiments on neuronal cells to measure inhibition of Na⁺ currents. Dose-response curves (IC₅₀) should be generated at varying membrane potentials. Structural analogs (e.g., triazine-benzisoxazole hybrids) can be tested to identify critical substituents for activity, guided by molecular docking studies targeting voltage-gated sodium channels .

Q. What computational methods are suitable for predicting the metabolic stability of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations can assess the susceptibility of the hydroxyl group to glucuronidation (e.g., HOMO/LUMO energy gaps). Molecular dynamics simulations in cytochrome P450 enzymes (e.g., CYP3A4) predict metabolic hotspots. Validate predictions with in vitro microsomal assays using LC-MS/MS metabolite profiling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.